

An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-2,3-dimethylbutanoic acid

Cat. No.: B134956

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, serves as a valuable building block in organic synthesis and holds potential for investigation in metabolic pathways. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and its role in biological systems. Detailed experimental protocols, spectroscopic data, and a visualization of its metabolic context are presented to facilitate its application in research and drug development.

Molecular Structure and Identification

(2R)-2,3-dimethylbutanoic acid is a carboxylic acid with the chemical formula $C_6H_{12}O_2$.^{[1][2]} Its structure features a stereocenter at the C2 position, resulting in two enantiomers. This guide focuses on the (R)-enantiomer.

Key Identifiers:

- IUPAC Name: **(2R)-2,3-dimethylbutanoic acid**^{[1][3]}
- CAS Number: 27855-05-6^{[1][2]}
- Molecular Weight: 116.16 g/mol ^{[1][2][3]}

- SMILES: C--INVALID-LINK--C(=O)O[1][3]
- InChI Key: XFOASZQZPWEJAA-RXMQYKEDSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of **(2R)-2,3-dimethylbutanoic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **(2R)-2,3-dimethylbutanoic Acid**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₂	[1][2][3]
Molecular Weight	116.16 g/mol	[1][2][3]
Boiling Point	190.7 °C at 760 mmHg	[2]
Density	0.944 g/cm ³	[2]
Refractive Index	1.423	[2]
Flash Point	83.4 °C	[2]
Vapour Pressure	0.236 mmHg at 25°C	[2]

Synthesis of (2R)-2,3-dimethylbutanoic Acid

The enantioselective synthesis of **(2R)-2,3-dimethylbutanoic acid** is crucial for its application in stereospecific synthesis and biological studies. Several strategies have been developed, primarily involving the use of chiral auxiliaries or biocatalytic methods.[4] A common laboratory-scale approach is the malonic ester synthesis, which allows for the controlled introduction of alkyl groups.

Experimental Protocol: Asymmetric Malonic Ester Synthesis (Conceptual)

While a specific detailed protocol for the asymmetric synthesis of **(2R)-2,3-dimethylbutanoic acid** is not readily available in the searched literature, a general workflow based on the malonic ester synthesis is outlined below. This conceptual protocol would require optimization for this specific target molecule.

Objective: To synthesize **(2R)-2,3-dimethylbutanoic acid** via a diastereoselective alkylation of a chiral malonic ester derivative.

Materials:

- Diethyl malonate
- Chiral auxiliary (e.g., a derivative of a chiral amino alcohol)
- Strong base (e.g., Sodium ethoxide, Lithium diisopropylamide)
- Isopropyl iodide
- Methyl iodide
- Acid/Base for hydrolysis and decarboxylation (e.g., HCl, KOH)
- Anhydrous solvents (e.g., Ethanol, THF)
- Standard laboratory glassware and purification equipment (e.g., chromatography column)

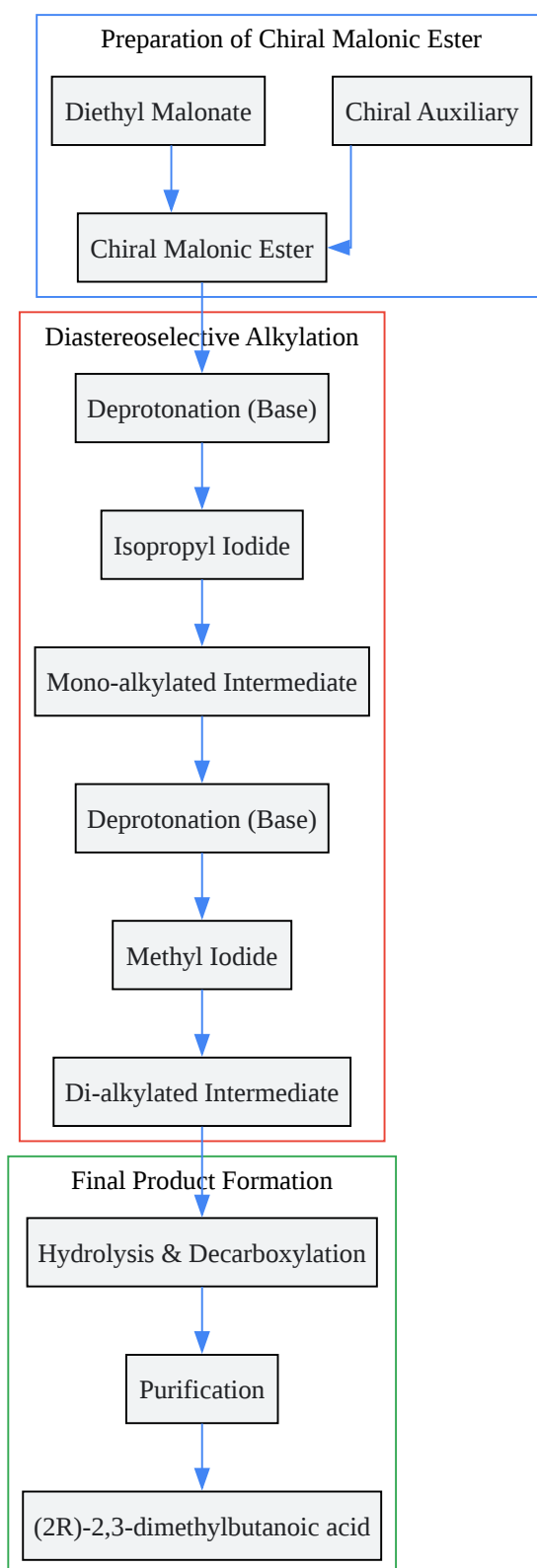
Methodology:

- Preparation of the Chiral Malonic Ester: React diethyl malonate with a suitable chiral auxiliary to form a chiral malonic ester. This step introduces a stereocenter that will direct the subsequent alkylations.
- First Alkylation (Introduction of the Isopropyl Group): Deprotonate the α -carbon of the chiral malonic ester using a strong base in an anhydrous solvent at low temperature. React the resulting enolate with isopropyl iodide. The chiral auxiliary will sterically hinder one face of the enolate, leading to a diastereoselective addition of the isopropyl group.

- **Second Alkylation (Introduction of the Methyl Group):** Repeat the deprotonation step with a strong base, followed by the addition of methyl iodide to introduce the second alkyl group.
- **Hydrolysis and Decarboxylation:** Cleave the chiral auxiliary and hydrolyze the ester groups under acidic or basic conditions. Subsequent heating will induce decarboxylation to yield the crude 2,3-dimethylbutanoic acid.
- **Purification:** Purify the final product by a suitable method, such as column chromatography or distillation, to obtain the enantiomerically enriched **(2R)-2,3-dimethylbutanoic acid**.

Synthesis Workflow

The logical flow of the conceptual asymmetric malonic ester synthesis is depicted in the following diagram.



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Conceptual workflow for the asymmetric synthesis of **(2R)-2,3-dimethylbutanoic acid**.

Spectroscopic and Analytical Data

Precise spectroscopic data for **(2R)-2,3-dimethylbutanoic acid** is not widely available in the public domain. The following tables provide predicted data and typical spectral features for compounds of this class. Researchers should obtain experimental data for their specific samples for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for 2,3-dimethylbutanoic acid

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
C1 (-COOH)	~11-12	~180
C2 (-CH)	~2.4-2.6	~45-50
C3 (-CH)	~1.8-2.0	~30-35
C4 (CH ₃ on C2)	~1.1-1.3	~15-20
C5, C6 (CH ₃ on C3)	~0.9-1.1	~18-22

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for a Carboxylic Acid

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carboxylic Acid)	1700-1725	Strong
C-H (Alkyl)	2850-2960	Strong
C-O	1210-1320	Strong

Mass Spectrometry (MS)

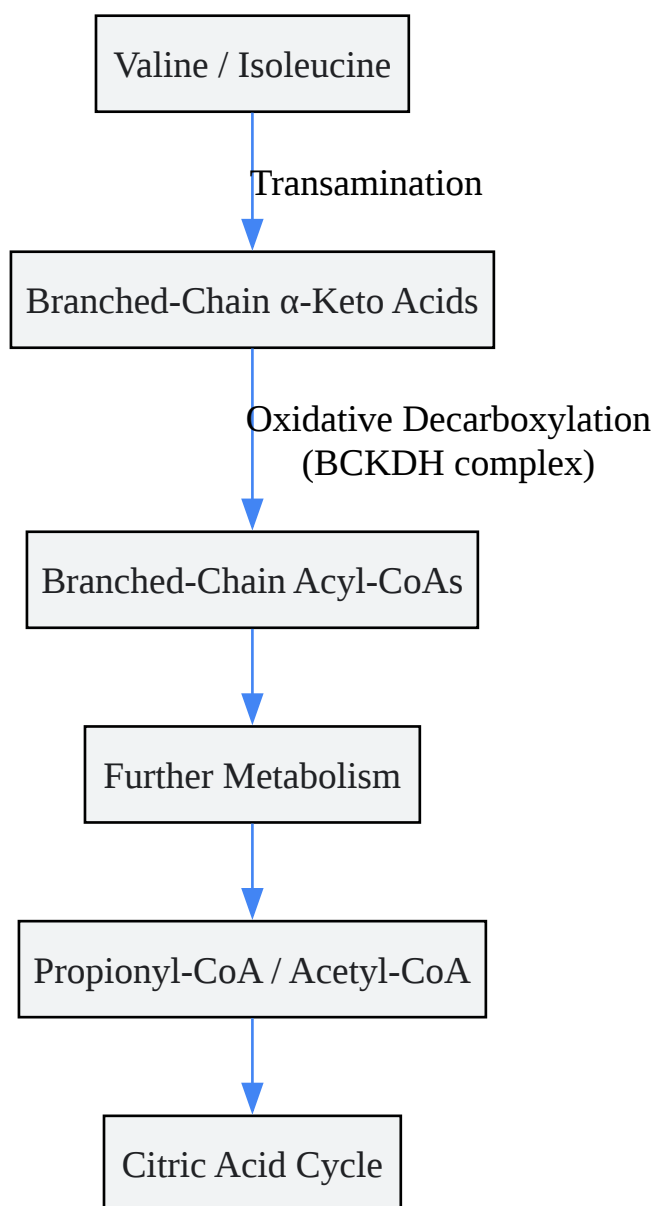
The mass spectrum of **(2R)-2,3-dimethylbutanoic acid** would be expected to show a molecular ion peak (M^+) at $m/z = 116$. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ($M-17$) and the carboxyl group ($M-45$). Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation pathway.

Biological Context and Signaling Pathways

(2R)-2,3-dimethylbutanoic acid is classified as a branched-chain fatty acid (BCFA). BCFAs are known to be metabolites of branched-chain amino acids (BCAAs), such as valine and isoleucine. The catabolism of these amino acids is a significant metabolic pathway in various organisms.

Branched-Chain Amino Acid Catabolism

The degradation of valine and isoleucine leads to the formation of various intermediates that can enter the citric acid cycle. While a direct pathway explicitly showing the formation of **(2R)-2,3-dimethylbutanoic acid** is not well-documented in the searched literature, its structural similarity to intermediates in these pathways suggests it could be a minor metabolite or a synthetic analogue used to probe these metabolic routes. The general pathway for BCAA catabolism is outlined below.



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General overview of the branched-chain amino acid catabolic pathway.

Applications in Research and Drug Development

As a chiral building block, **(2R)-2,3-dimethylbutanoic acid** is a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals.^[1] Its defined stereochemistry allows for the construction of stereospecific drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Furthermore, its role as a branched-chain fatty acid makes it a useful tool for studying metabolic pathways and disorders.[1][4] It can be used to investigate enzyme kinetics, probe metabolic fluxes, and study the effects of BCFAs on cellular processes.

Conclusion

(2R)-2,3-dimethylbutanoic acid is a chiral molecule with significant potential in organic synthesis and biochemical research. This guide has provided a summary of its key properties, a conceptual framework for its synthesis, and an overview of its biological context. Further experimental investigation is required to fully elucidate its spectroscopic characteristics and its precise role in metabolic pathways. The information presented herein is intended to serve as a foundational resource for scientists and researchers working with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134956#molecular-structure-of-2r-2-3-dimethylbutanoic-acid]

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